

Application Notes and Protocols for Glabrescione B-Based Therapeutic Strategies

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Compound of Interest

Compound Name: *Glabrescione C*

Cat. No.: *B15144227*

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A Note on the Compound Name: Initial searches for "**Glabrescione C**" did not yield relevant results. Based on available scientific literature, it is highly probable that the intended compound of interest is Glabrescione B, a known inhibitor of the Hedgehog signaling pathway. The following application notes and protocols are based on the published research for Glabrescione B.

Audience: Researchers, scientists, and drug development professionals.

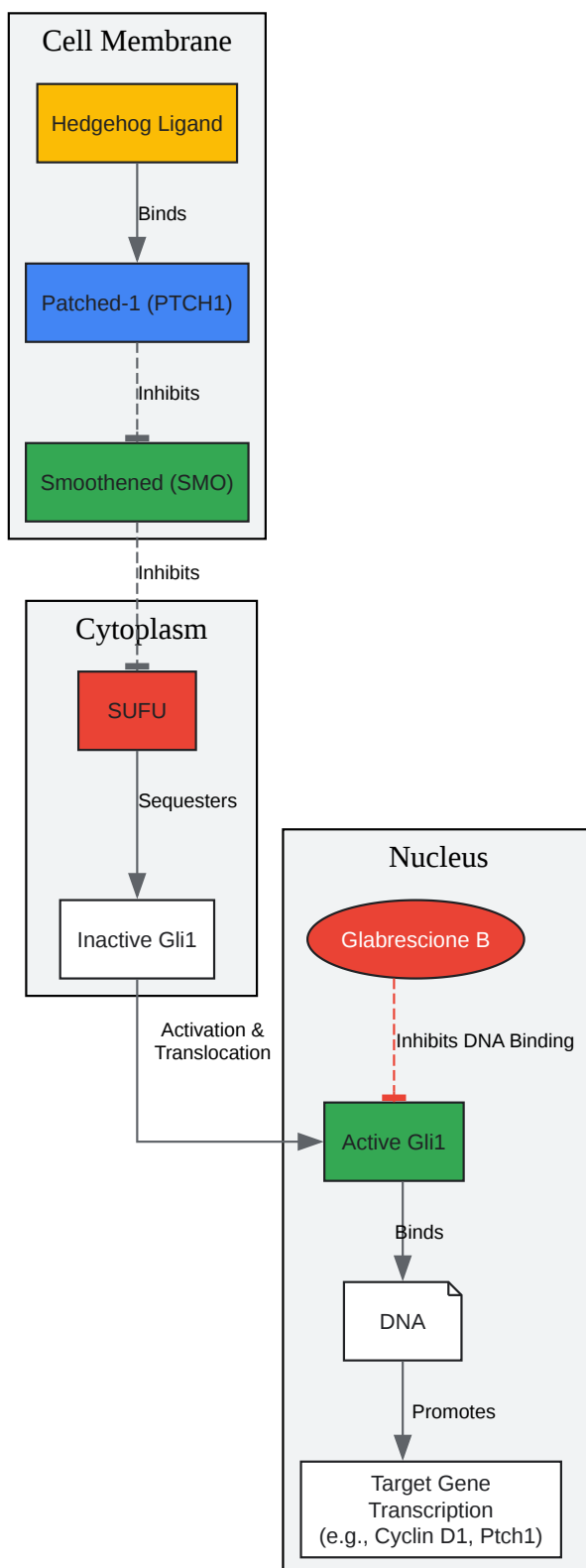
Introduction

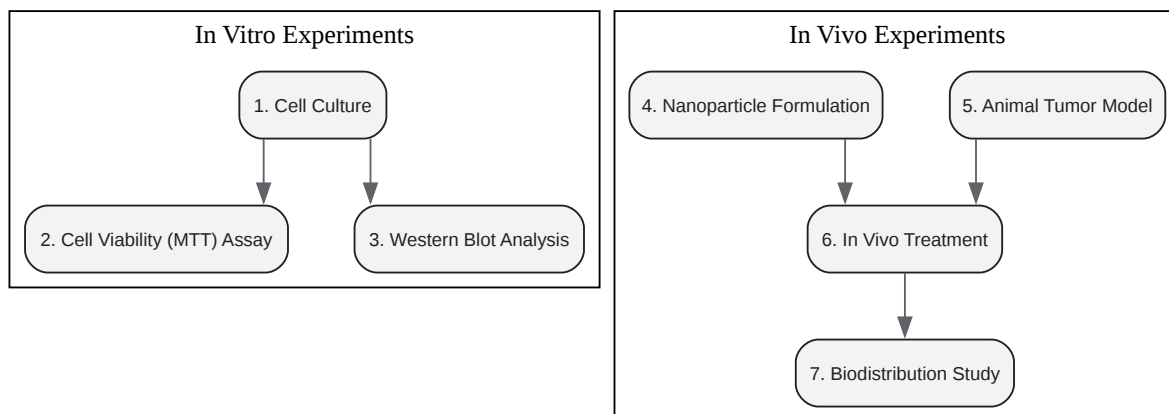
Glabrescione B is a naturally occurring isoflavone that has been identified as a potent and specific inhibitor of the Glioma-associated oncogene homolog 1 (Gli1), a key transcription factor in the Hedgehog (Hh) signaling pathway.^{[1][2][3]} Aberrant activation of the Hh pathway is implicated in the development and progression of several cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer, making it a prime target for therapeutic intervention.^{[4][5][6]} Glabrescione B represents a promising therapeutic agent by directly targeting the downstream effector of the Hh pathway, offering a potential strategy to overcome resistance to upstream inhibitors (e.g., Smoothed inhibitors).^{[2][3]}

These application notes provide an overview of Glabrescione B's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo research settings.

Mechanism of Action

Glabrescione B exerts its anti-cancer effects by directly binding to the zinc finger domain of the Gli1 protein.^{[2][3]} This interaction interferes with the ability of Gli1 to bind to its target DNA sequences, thereby inhibiting the transcription of Hh target genes that promote cell proliferation, survival, and tumor growth.^{[1][2][3]}





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